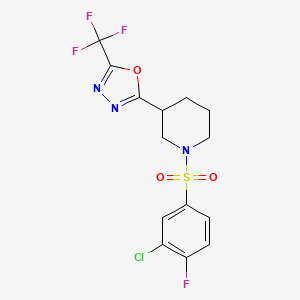
2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H12ClF4N3O3S and its molecular weight is 413.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H12ClF4N3O3S with a molecular weight of 413.8 g/mol . The structure incorporates a piperidine ring and a sulfonyl group attached to a chlorofluorophenyl moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClF4N3O3S |
| Molecular Weight | 413.8 g/mol |
| CAS Number | 1396862-56-8 |
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
For instance, a study highlighted that compounds similar to our target compound showed strong activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like gentamicin in efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. A specific study found that related compounds exhibited notable anti-inflammatory effects with IC50 values lower than those of established anti-inflammatory drugs like diclofenac . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Anticancer Potential
Emerging evidence suggests that oxadiazole derivatives may possess anticancer properties. Research indicates that certain oxadiazole compounds induce apoptosis in cancer cell lines through mechanisms involving the upregulation of tumor suppressor proteins such as p53 and activation of caspase pathways . Molecular docking studies have further suggested strong binding affinities between these compounds and key targets in cancer pathways, indicating their potential as therapeutic agents .
Case Studies
- Antimicrobial Study : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds containing piperidine moieties demonstrated superior activity against Mycobacterium bovis, suggesting their potential use in treating tuberculosis .
- Anti-inflammatory Research : In vitro assays revealed that several synthesized oxadiazole derivatives significantly reduced inflammation markers in cell cultures, showing promise for developing new anti-inflammatory medications .
- Anticancer Evaluation : A study involving molecular docking simulations revealed that specific oxadiazole derivatives could effectively bind to the active sites of cancer-related proteins, leading to increased apoptosis in MCF-7 breast cancer cells .
属性
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O3S/c15-10-6-9(3-4-11(10)16)26(23,24)22-5-1-2-8(7-22)12-20-21-13(25-12)14(17,18)19/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRCIBXCZHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














